Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester

Description

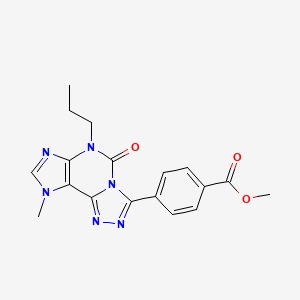

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester is a heterocyclic organic compound with the molecular formula C₁₈H₁₈N₆O₃ and a molecular weight of 366.3739 g/mol This compound is known for its complex structure, which includes a benzoic acid moiety linked to a triazolopyrimidine ring system

Properties

CAS No. |

135445-93-1 |

|---|---|

Molecular Formula |

C18H18N6O3 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl 4-(9-methyl-5-oxo-6-propyl-[1,2,4]triazolo[3,4-f]purin-3-yl)benzoate |

InChI |

InChI=1S/C18H18N6O3/c1-4-9-23-15-13(22(2)10-19-15)16-21-20-14(24(16)18(23)26)11-5-7-12(8-6-11)17(25)27-3/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

SNUAZYOYFIAUDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)C(=O)OC)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Triazolopyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced through esterification reactions, often using methyl benzoate as a reagent.

Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, high-throughput reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 366.3739 g/mol. It features a triazolo-purine structure that contributes to its diverse biological activities.

Chemistry

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing other biologically active molecules through various organic reactions.

- Reagent in Organic Reactions : Its unique functional groups allow it to participate in multiple chemical reactions, enhancing the efficiency of synthetic pathways.

Biology

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antibacterial and antifungal activities. For instance, it has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 12.5 μg/mL .

| Pathogen | Minimum Inhibition Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Medicine

The therapeutic potential of benzoic acid derivatives is being explored extensively:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves modulation of pathways related to cell growth and apoptosis .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

Industry

In industrial applications, the compound's properties are leveraged for:

- Development of New Materials : Its unique chemical structure allows for the creation of novel materials with specific properties tailored for various applications.

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of benzoic acid against a range of bacteria and fungi. The results indicated that modifications to the benzoic acid structure significantly enhanced its antimicrobial potency . This underscores the importance of structural variations in optimizing biological activity.

Case Study 2: Anticancer Research

In another investigation focusing on anticancer properties, benzoic acid derivatives were tested against several cancer cell lines. The findings revealed that certain modifications could lead to increased selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Benzoic acid derivatives: Compounds such as methyl benzoate and ethyl benzoate share structural similarities with the benzoic acid moiety.

Triazolopyrimidine derivatives: Compounds like triazolopyrimidine and its various substituted forms are structurally related to the triazolopyrimidine ring system.

Uniqueness

What sets Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester apart is its unique combination of the benzoic acid and triazolopyrimidine moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-, methyl ester (CAS: 135471-72-6) is a complex structure that combines features of benzoic acid and triazole-purine motifs. This article explores its biological activity based on recent research findings.

- Molecular Formula : C18H18N6O3

- Molecular Weight : 366.3739 g/mol

- Canonical SMILES : CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)C(=O)OC)N(C=N2)C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains. The triazole component may enhance this activity by interfering with microbial cell wall synthesis or metabolic pathways .

- Antiproliferative Effects : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has shown potential against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells .

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression. For instance, it affects the proteasomal chymotrypsin-like activity and caspase-like activity in cell-based assays at concentrations around 5 μM .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antiproliferative Activity :

A study evaluated the effects of the compound on HCT116 and MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through activation of caspases and modulation of Bcl-2 family proteins . -

Case Study on Enzyme Inhibition :

Another investigation focused on the enzyme inhibition properties of the compound. It was found to significantly inhibit GSK-3β activity at a concentration of 1.0 μM, which is critical in regulating various cellular processes including apoptosis and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.